N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a complex organic compound that features a pyrrolopyridine moiety, a thiophene ring, and a cyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolopyridine moiety: This can be achieved through cyclization reactions involving pyridine derivatives.
Attachment of the propyl linker: This step may involve alkylation reactions using appropriate alkyl halides.
Incorporation of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the cyclopentanecarboxamide group: This step might involve amide bond formation using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyrrolopyridine moiety.
Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.
Substitution: The compound may participate in substitution reactions, especially at positions on the pyrrolopyridine or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industrial applications, it might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: can be compared with other compounds containing pyrrolopyridine or thiophene moieties.
Examples: Compounds such as “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(furan-2-yl)cyclopentanecarboxamide” or “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(benzothiophen-2-yl)cyclopentanecarboxamide”.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-19(20(9-1-2-10-20)17-7-4-15-25-17)22-12-5-13-23-14-8-16-6-3-11-21-18(16)23/h3-4,6-8,11,14-15H,1-2,5,9-10,12-13H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBGMDRSWRPDRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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